![molecular formula C9H9ClN2O5S B14261705 (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride CAS No. 244250-20-2](/img/structure/B14261705.png)
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a sulfonylamino group attached to a propanoyl chloride moiety, with a nitrophenyl group providing additional functionalization
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride typically involves the reaction of (2S)-2-aminopropanoyl chloride with 4-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the reactive chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The sulfonylamino group can undergo oxidation reactions, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxidized Sulfonyl Compounds: Produced from oxidation reactions.
科学的研究の応用
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biochemical studies, it may interact with specific enzymes or proteins, leading to the formation of covalent adducts that can be analyzed to understand enzyme function.
類似化合物との比較
4-Nitrophenylsulfonyl Chloride: Shares the nitrophenylsulfonyl group but lacks the propanoyl chloride moiety.
(2S)-2-Aminopropanoyl Chloride: Contains the propanoyl chloride group but lacks the nitrophenylsulfonyl group.
Uniqueness: (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride is unique due to the combination of the nitrophenylsulfonyl and propanoyl chloride groups, which confer distinct reactivity and functional properties. This combination allows for a broader range of chemical transformations and applications compared to its individual components.
特性
CAS番号 |
244250-20-2 |
|---|---|
分子式 |
C9H9ClN2O5S |
分子量 |
292.70 g/mol |
IUPAC名 |
(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride |
InChI |
InChI=1S/C9H9ClN2O5S/c1-6(9(10)13)11-18(16,17)8-4-2-7(3-5-8)12(14)15/h2-6,11H,1H3/t6-/m0/s1 |
InChIキー |
ZOAKJKWSNJEKBQ-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C(=O)Cl)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CC(C(=O)Cl)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
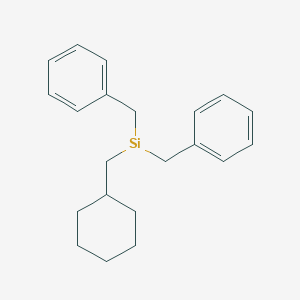
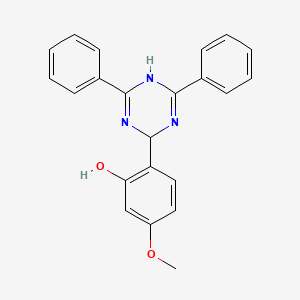

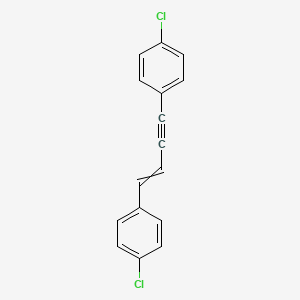
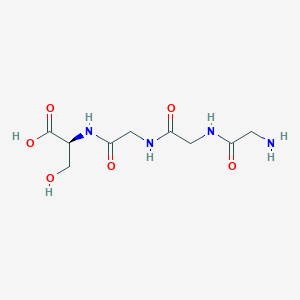
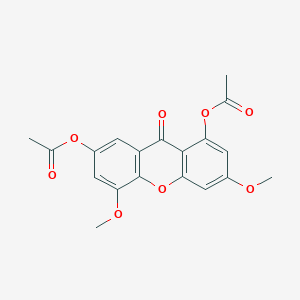
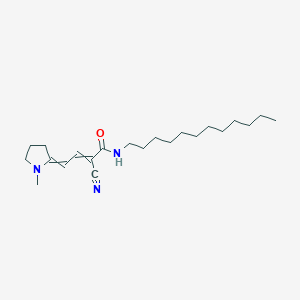
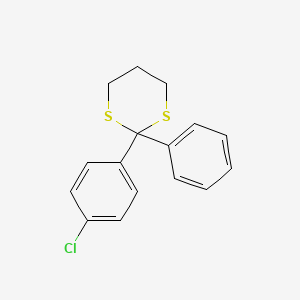
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
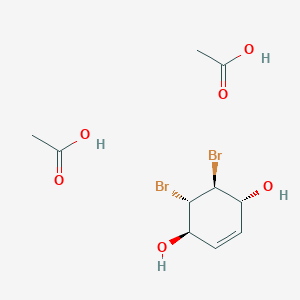


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
